2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
Brand Name: Vulcanchem
CAS No.: 1306603-04-2
VCID: VC4227140
InChI: InChI=1S/C8H10ClNOS/c1-6-2-3-12-7(6)5-10-8(11)4-9/h2-3H,4-5H2,1H3,(H,10,11)
SMILES: CC1=C(SC=C1)CNC(=O)CCl
Molecular Formula: C8H10ClNOS
Molecular Weight: 203.68

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

CAS No.: 1306603-04-2

Cat. No.: VC4227140

Molecular Formula: C8H10ClNOS

Molecular Weight: 203.68

* For research use only. Not for human or veterinary use.

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide - 1306603-04-2

Specification

CAS No. 1306603-04-2
Molecular Formula C8H10ClNOS
Molecular Weight 203.68
IUPAC Name 2-chloro-N-[(3-methylthiophen-2-yl)methyl]acetamide
Standard InChI InChI=1S/C8H10ClNOS/c1-6-2-3-12-7(6)5-10-8(11)4-9/h2-3H,4-5H2,1H3,(H,10,11)
Standard InChI Key KXPIAJPVRHFHTF-UHFFFAOYSA-N
SMILES CC1=C(SC=C1)CNC(=O)CCl

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Structure

The compound’s systematic name is 2-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]acetamide, reflecting its substituents:

  • A chlorine atom at the α-position of the acetamide group.

  • N-methyl and N-(3-methylthiophen-2-yl)methyl groups attached to the nitrogen .

The molecular formula is C₉H₁₂ClNOS, with a SMILES string CC1=C(SC=C1)CN(C)C(=O)CCl . The thiophene ring’s 3-methyl substitution and the chloroacetyl group confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number879361-74-7
IUPAC Name2-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]acetamide
Molecular FormulaC₉H₁₂ClNOS
Molecular Weight217.72 g/mol
SMILESCC1=C(SC=C1)CN(C)C(=O)CCl
InChIKeyHOKKZQIVVHJFIS-UHFFFAOYSA-N

Physicochemical Characteristics

Physical Properties

  • Boiling Point: Predicted to be 334.7 ± 42.0°C .

  • Density: Estimated at 1.231 ± 0.06 g/cm³ .

  • Solubility: Limited data available; analogous chloroacetamides exhibit moderate solubility in polar aprotic solvents (e.g., THF, DMF) .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Alkylation: 3-Methylthiophene-2-methanol reacts with methylamine to form N-methyl-(3-methylthiophen-2-yl)methylamine.

  • Acylation: Treatment with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Alkylation3-Methylthiophene-2-methanol + CH₃NH₂, RT, 12h65–70%
AcylationChloroacetyl chloride, Et₃N, THF, 0°C → RT58–62%

Reactivity and Derivatives

  • Nucleophilic Substitution: The chloro group is susceptible to displacement by amines, thiols, or alkoxides, enabling access to diverse acetamide derivatives .

  • Cyclization: Under basic conditions, intramolecular reactions can form thieno[2,3-b]pyridine scaffolds, which are pharmacologically relevant .

CompoundActivity (IC₅₀ or MIC)Target OrganismSource
N-(3-Cyanothiophen-2-yl)acetamideMIC = 12.5 µg/mLS. aureus
Thieno[2,3-b]pyridine-2-carboxamideIC₅₀ = 8.3 µMBreast cancer cells

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